molecular formula C33H35NO6S B1683861 TW-37 CAS No. 877877-35-5

TW-37

Katalognummer: B1683861
CAS-Nummer: 877877-35-5
Molekulargewicht: 573.7 g/mol
InChI-Schlüssel: PQAPVTKIEGUPRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TW-37 is a small-molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. It is a benzenesulfonyl derivative designed to bind to the BH3-binding groove in Bcl-2, where proapoptotic Bcl-2 proteins such as Bak, Bax, Bid, and Bim bind . This compound has shown significant potential in inhibiting the growth of various cancer cells by inducing apoptosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: TW-37 is synthesized through a structure-based design strategy. The synthesis involves the development of a benzenesulfonyl derivative through computational screening and nuclear magnetic resonance (NMR) focused on the antiapoptotic protein target Bcl-2 . The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the optimized synthetic routes developed in research laboratories. The production process ensures high purity and yield of the compound, making it suitable for preclinical and clinical studies.

Analyse Chemischer Reaktionen

Arten von Reaktionen: TW-37 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

    Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

    Substitution: Substitutionsreaktionen können unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen unter geeigneten Bedingungen durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können.

Wissenschaftliche Forschungsanwendungen

Pancreatic Cancer

TW-37 has shown significant antitumor activity against pancreatic cancer. In preclinical studies using xenograft models, this compound inhibited tumor growth by inducing apoptosis and attenuating NF-kB signaling pathways. This resulted in decreased expression of proangiogenic factors such as MMP-9 and VEGF, thereby inhibiting migration, invasion, and angiogenesis of pancreatic cancer cells both in vitro and in vivo .

Colorectal Cancer

In colorectal cancer studies, this compound demonstrated efficacy by inhibiting cell growth in HCT-116 cells. The compound not only induced apoptosis but also inhibited tumor growth when administered intravenously in mouse models. Notably, its effectiveness was enhanced in Beclin-1-silenced tumors, suggesting that targeting Bcl-2 family proteins can effectively suppress colorectal cancer cell proliferation .

Lymphoma

This compound has been particularly effective against lymphoma cells. In vitro studies showed significant antiproliferative effects on chemoresistant lymphoma cell lines. The compound's ability to induce apoptosis was confirmed through various assays, highlighting its potential as a treatment option for resistant lymphoma cases .

Case Study 1: Efficacy in Chemoresistant Lymphoma

A study evaluated this compound's effects on a de novo chemoresistant WSU-DLCL2 lymphoma cell line. Results indicated that this compound effectively inhibited cell proliferation and induced apoptosis through its action on Bcl-2 family proteins . These findings suggest that this compound could be a valuable therapeutic agent for patients with resistant forms of lymphoma.

Case Study 2: Pancreatic Cancer Xenografts

In a separate investigation involving pancreatic cancer xenografts, this compound treatment led to significant tumor size reduction compared to controls. The study highlighted the compound's ability to modulate apoptotic pathways and inhibit key signaling mechanisms associated with tumor progression .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across different cancer types:

Cancer Type Mechanism Key Findings
Pancreatic Cancer Inhibits Bcl-2 signaling; induces apoptosisReduced tumor growth; inhibited migration/invasion; downregulated MMP-9 and VEGF
Colorectal Cancer Targets Bcl-2 family proteins; inhibits autophagyInhibited HCT-116 tumor growth; enhanced efficacy in Beclin-1-silenced tumors
Lymphoma Induces apoptosis; overcomes chemoresistanceSignificant antiproliferative effects observed; potential for treating resistant lymphoma cases

Vergleich Mit ähnlichen Verbindungen

TW-37 wird mit anderen niedermolekularen Inhibitoren von Bcl-2-Proteinen verglichen, wie z. B.:

    ABT-737: Ein weiterer potenter Inhibitor von Bcl-2, Bcl-X L und Bcl-w.

    Navitoclax (ABT-263): Ein Derivat von ABT-737 mit verbesserten pharmakokinetischen Eigenschaften.

    Venetoclax (ABT-199): Ein selektiver Bcl-2-Inhibitor mit hoher Affinität und Spezifität.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner höheren Selektivität für Bcl-2 und Mcl-1 gegenüber Bcl-X L, was es zu einem potenten Inhibitor mit spezifischen Targeting-Fähigkeiten macht . Diese Selektivität ermöglicht eine effektivere Induktion von Apoptose in Krebszellen mit minimalen Auswirkungen auf normale Zellen.

Liste ähnlicher Verbindungen:

  • ABT-737
  • Navitoclax (ABT-263)
  • Venetoclax (ABT-199)

Die einzigartigen Eigenschaften und die starke inhibitorische Wirkung von this compound machen es zu einer wertvollen Verbindung bei der Untersuchung und Behandlung von Krebserkrankungen, die Bcl-2-Proteine ​​beinhalten.

Biologische Aktivität

TW-37 is a small-molecule inhibitor targeting the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). This compound has garnered attention for its potential therapeutic applications in various cancers, including colorectal cancer, pancreatic cancer, and head and neck cancers. Research indicates that this compound can induce apoptosis, inhibit cell growth, and affect tumor microenvironment dynamics.

Bcl-2 Inhibition
this compound functions primarily by binding to the BH3-binding groove of Bcl-2 and related proteins (Bcl-xL and Mcl-1), disrupting their anti-apoptotic functions. This action allows pro-apoptotic proteins like Bid, Bim, and Bad to promote apoptosis effectively. The binding affinities of this compound are as follows:

  • Bcl-2 : Ki = 290 nmol/L
  • Bcl-xL : Ki = 1,110 nmol/L
  • Mcl-1 : Ki = 260 nmol/L .

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. For instance:

  • In colorectal cancer (CRC) cells, treatment with this compound at nanomolar concentrations resulted in significant inhibition of cell survival and proliferation, leading to caspase activation (caspase-3/9) and apoptosis .
  • In pancreatic cancer models, this compound inhibited cell growth and induced apoptosis by downregulating Notch signaling pathways, which are critical for cell proliferation .

Anti-Angiogenic Effects

This compound also exhibits anti-angiogenic properties by inhibiting endothelial cell function:

  • It was observed that this compound could significantly reduce tumor angiogenesis in vivo without causing systemic toxicity. This effect was enhanced when combined with cisplatin, resulting in improved cytotoxicity against endothelial cells and head and neck cancer cells .

Case Studies

  • Colorectal Cancer
    A study demonstrated that this compound effectively inhibited the growth of both HCT-116 cells and primary human colon cancer cells. The compound induced autophagy alongside apoptosis, suggesting a complex interplay between these two processes in cancer treatment .
  • Pancreatic Cancer
    Research indicated that this compound led to a significant decrease in colony formation in pancreatic cancer cell lines (BxPC-3 and Colo-357). The study highlighted the involvement of cell cycle regulatory factors such as E2F-1 and cyclins in mediating the effects of this compound on cell proliferation .
  • Head and Neck Cancer
    In head and neck squamous cell carcinoma (HNSCC), this compound was found to mediate an S-phase arrest in the cell cycle while enhancing the cytotoxic effects of cisplatin. This combination therapy demonstrated a synergistic effect, indicating its potential for overcoming chemoresistance .

Summary of Research Findings

Study Focus Key Findings
Colorectal CancerInduces apoptosis via caspase activation; inhibits survival at nanomolar concentrations .
Pancreatic CancerReduces colony formation; downregulates Notch signaling pathways .
Head and Neck CancerEnhances cisplatin efficacy; induces S-phase arrest; shows synergy with cisplatin treatment .

Eigenschaften

IUPAC Name

N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAPVTKIEGUPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466395
Record name TW-37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877877-35-5
Record name TW-37
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TW-37
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TW-37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TW-37
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TW-37
Reactant of Route 2
TW-37
Reactant of Route 3
TW-37
Reactant of Route 4
TW-37
Reactant of Route 5
TW-37
Reactant of Route 6
TW-37

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.